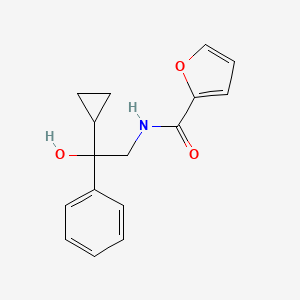
3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea (3-BDP-CEU) is a synthetic compound that has been used in scientific research to study the effects of biochemical and physiological processes. It has been studied for its potential applications in drug development, as well as its potential use as a diagnostic tool.
Scientific Research Applications
3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea has been studied for its potential applications in drug development, as well as its potential use as a diagnostic tool. It has been used in studies of the enzyme cytochrome P450 (CYP450), which plays an important role in the metabolism of drugs and other compounds. It has also been studied for its potential to inhibit the activity of CYP450 enzymes, which could lead to the development of new drugs and therapies. Additionally, 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea has been used in studies of the structure and function of the nerve cells of the brain, as well as its potential to modulate neurotransmitter release.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea is not yet fully understood. However, it is believed to interact with the cytochrome P450 enzymes, possibly by inhibiting their activity. It is also believed to interact with the nerve cells of the brain, possibly by modulating neurotransmitter release.
Biochemical and Physiological Effects
3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea has been studied for its potential to inhibit the activity of CYP450 enzymes, which could lead to the development of new drugs and therapies. In addition, it has been studied for its potential to modulate neurotransmitter release, which could lead to the development of new treatments for neurological disorders. It has also been studied for its potential to affect the structure and function of the nerve cells of the brain, as well as its potential to modulate the expression of genes involved in the development of neurological diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in laboratory experiments include its ability to interact with the cytochrome P450 enzymes, its potential to modulate neurotransmitter release, and its potential to affect the structure and function of the nerve cells of the brain. However, there are some limitations to using 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in laboratory experiments, including its instability in certain conditions, its potential to cause toxicity, and its limited availability.
Future Directions
The potential applications of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in drug development and diagnosis are still being explored. Future research could focus on the development of new drugs and therapies based on its ability to inhibit the activity of CYP450 enzymes and its potential to modulate neurotransmitter release. Additionally, further research could examine the potential of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea to affect the structure and function of the nerve cells of the brain, as well as its potential to modulate the expression of genes involved in the development of neurological diseases. Finally, future research could focus on the development of new methods to synthesize 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in order to increase its availability.
Synthesis Methods
3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea is synthesized from 1,3-benzodioxol-5-yl chloride and 1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in a two-step reaction. In the first step, the 1,3-benzodioxol-5-yl chloride is reacted with 1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in a 1:1 molar ratio in the presence of anhydrous sodium carbonate and dimethylformamide (DMF) to produce 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea. In the second step, the product is purified by recrystallization from a methanol:water mixture.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(21-15-8-9-16-17(10-15)25-12-24-16)20-11-19(23,14-6-7-14)13-4-2-1-3-5-13/h1-5,8-10,14,23H,6-7,11-12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWGVRKWAQFDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NC2=CC3=C(C=C2)OCO3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate](/img/structure/B6503598.png)
![N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide](/img/structure/B6503612.png)
![5-methyl-N-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503630.png)
![2-(5-methyl-1,2-oxazole-3-amido)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6503634.png)
![5-methyl-N-(4-{[2-(pyridin-4-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503640.png)
![1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B6503655.png)



![3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide](/img/structure/B6503683.png)
![2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]acetamide](/img/structure/B6503690.png)
![4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide](/img/structure/B6503706.png)
![N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6503708.png)
![1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea](/img/structure/B6503716.png)